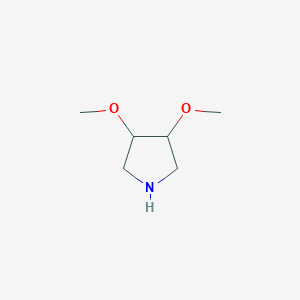

3,4-Dimethoxypyrrolidine

Descripción general

Descripción

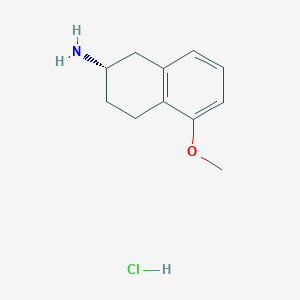

“3,4-Dimethoxypyrrolidine” is a heterocyclic organic compound. It is an important compound in the field of organic chemistry because of its unique properties and potential applications in various industries. The compound is also known as “cis-3,4-Dimethoxypyrrolidine hydrochloride” with a CAS Number: 692058-79-0 .

Synthesis Analysis

The synthesis of pyrrolidine compounds, including “3,4-Dimethoxypyrrolidine”, can be achieved through two main synthetic strategies . The first strategy involves ring construction from different cyclic or acyclic precursors, while the second strategy involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . A specific synthesis method for 3,4-disubstituted 1-hydroxy-pyrrolidine-2,5-diones from 3-substituted coumarins and nitromethane has also been reported .

Molecular Structure Analysis

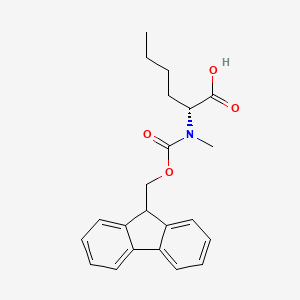

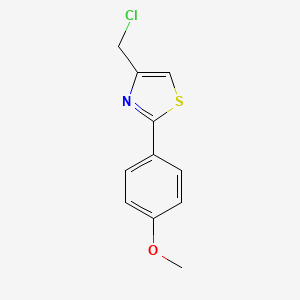

The molecular structure of “3,4-Dimethoxypyrrolidine” includes a total of 22 bonds. There are 9 non-H bonds, 2 rotatable bonds, 1 five-membered ring, 1 secondary amine (aliphatic), and 2 ethers (aliphatic) . The molecular formula is C6H13NO2 .

Chemical Reactions Analysis

The mechanism of action underlying the effects of “3,4-Dimethoxypyrrolidine” at the neuromuscular junction (NMJ) is thought to be due to a partial block of presynaptic Kv channels leading to a broadening of the presynaptic action potential .

Aplicaciones Científicas De Investigación

Electropolymerization and Oxidative Coupling

- 3,4-Dimethoxypyrrolidine derivatives are studied in the context of electropolymerization and oxidative coupling processes. These processes are crucial for creating π-conjugated products like poly(phenanthropyrrole) (Czichy et al., 2016).

Anticancer Agents Synthesis

- Derivatives with 3,4-dimethoxyphenyl moieties have shown potential as anticancer agents. Synthesis of such derivatives and their in vitro evaluation against cancer cell lines highlights their moderate antitumor potential (Rostom, Faidallah, & Al-Saadi, 2011).

Agricultural and Horticultural Applications

- Plant growth retardants containing structures related to 3,4-Dimethoxypyrrolidine are used in agriculture and horticulture. They provide insights into the regulation of terpenoid metabolism in plants, affecting phytohormones and sterols (Grossmann, 1990).

Conductive and Magnetic Properties

- Poly(3,4-dimethoxypyrrole) exhibits unique conductive and magnetic properties, crucial for applications in materials science, especially in creating conductive polymers (Zotti, Zecchin, Schiavon, & Groenendaal, 2000).

Protecting Group in Oligoribonucleotide Synthesis

- The 3,4-dimethoxybenzyl group, a derivative of 3,4-Dimethoxypyrrolidine, is used as a protecting group inthe synthesis of oligoribonucleotides. It shows efficacy in protecting the 2′-hydroxyl group and the O6-amide group of guanine residues, playing a significant role in the synthesis of nucleic acid analogs (Takaku, Ito, & Imai, 1986).

Pyrrolidine Derivatives in Pharmaceutical Research

- Pyrrolidine derivatives linked to 1,2,3-triazoles exhibit significant anti-proliferative activities against human prostate cancer cells. These compounds demonstrate potential as pharmaceutical agents in cancer treatment (Ince et al., 2020).

Analgesic and Sedative Agents

- Pyrrolo[3,4-c]pyridine derivatives, structurally related to 3,4-Dimethoxypyrrolidine, are studied for their potential as analgesic and sedative agents. Their broad spectrum of pharmacological properties also includes potential applications in treating diseases of the nervous and immune systems (Wójcicka & Redzicka, 2021).

Chemical Synthesis and Reactions

- The reactivity and applications in chemical synthesis of 3,4-Dimethoxypyrrolidine and its derivatives are explored in various studies. This includes the formation of novel alkaloidal systems and investigation of reaction mechanisms (Nagarajan et al., 1994; Shono et al., 1987).

Electropolymerization from Low Oxidation Potential Monomers

- Studies on electropolymerization from low oxidation potential monomers based on pyrrole, including derivatives of 3,4-Dimethoxypyrrolidine, are significant for developing new conducting polymers (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).

Propiedades

IUPAC Name |

3,4-dimethoxypyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-8-5-3-7-4-6(5)9-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CROOPTGQTSCWCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CNCC1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00563983 | |

| Record name | 3,4-Dimethoxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethoxypyrrolidine | |

CAS RN |

55619-48-2 | |

| Record name | 3,4-Dimethoxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzonitrile, 4-[(5-iodopentyl)oxy]-](/img/structure/B1357166.png)

![methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1357167.png)